molecular formula C27H25N5O3S B2502856 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1252572-01-2

5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2502856
CAS RN: 1252572-01-2
M. Wt: 499.59
InChI Key: OXIUUAPQNJSCOB-UHFFFAOYSA-N
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Description

5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Antimicrobial Activities

  • Research has shown that derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, which are structurally related to the compound , have been synthesized and tested for their antimicrobial activities against a variety of microorganisms. These compounds have displayed promising results in inhibiting bacterial, mold, and yeast growth (Tien et al., 2016), (Bektaş et al., 2007).

Structural Analysis and Molecular Interactions

  • Studies on similar compounds have provided insights into their molecular structures, including the conformation of rings and the angles between them. This structural information is crucial in understanding how these compounds interact at the molecular level, which is key to their effectiveness in various applications (Fun et al., 2011).

Synthesis of Heterocyclic Compounds

  • The synthesis of new heterocyclic compounds, including those containing 1,2,4-triazole and 1,3,4-oxadiazole rings, has been explored. These syntheses contribute to the development of novel compounds with potential therapeutic and industrial applications (Chen et al., 2008).

Antimicrobial and Anti-Inflammatory Activities

  • Various derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have also shown potential anti-inflammatory properties, which could be relevant for medical research and drug development (Bayrak et al., 2009), (Labanauskas et al., 2001).

Antimicrobial and Anti-Proliferative Activities

  • N-Mannich bases of 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and anti-proliferative activities. These compounds have shown significant potential against various bacterial strains and cancer cell lines, indicating their potential for therapeutic applications (Al-Wahaibi et al., 2021).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some of these compounds have shown effective activity against specific nematodes, suggesting their potential use in agricultural applications (Liu et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 4H-1,2,4-triazole derivative with an oxadiazole derivative, followed by thiolation and benzyl protection reactions.", "Starting Materials": [ "4-(3-methylphenyl)-5-(4H-1,2,4-triazol-3-yl)thiomethyl-1,2,4-triazole", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole", "Benzyl chloride", "Sodium hydride", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Thiolation of 4-(3-methylphenyl)-5-(4H-1,2,4-triazol-3-yl)methyl-1,2,4-triazole with sodium hydride and carbon disulfide in methanol to yield 5-({[5-(3-methylphenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-triazole.", "Step 2: Protection of the triazole nitrogen with benzyl chloride in the presence of sodium hydride in chloroform to yield 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-triazole.", "Step 3: Reaction of 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-triazole with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in the presence of sodium hydride in chloroform to yield the final product, 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole." ] }

CAS RN

1252572-01-2

Molecular Formula

C27H25N5O3S

Molecular Weight

499.59

IUPAC Name

5-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C27H25N5O3S/c1-18-8-7-11-21(14-18)32-24(15-19-9-5-4-6-10-19)29-30-27(32)36-17-25-28-26(31-35-25)20-12-13-22(33-2)23(16-20)34-3/h4-14,16H,15,17H2,1-3H3

InChI Key

OXIUUAPQNJSCOB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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